(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
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Overview
Description
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione involves multiple steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxy group is acetylated.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.
Acetylation: The 17-hydroxy group is acetylated.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The acetyl groups are hydrolyzed to yield 6beta,17alpha,21-trihydroxy-pregna-4,9(11)-diene-3,20-dione.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized and fluorinated to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The process is carried out under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can occur, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like hydrogen fluoride (HF) and chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Scientific Research Applications
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying corticosteroid derivatives.
Biology: Employed in research on cellular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: A closely related corticosteroid with similar anti-inflammatory properties.
Flunisolide: Another corticosteroid used in the treatment of respiratory conditions.
Triamcinolone Acetonide: A corticosteroid with a similar structure and therapeutic applications .
Uniqueness
(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern and the presence of the isopropylidene bis(oxy) group. These structural features contribute to its potent anti-inflammatory effects and its stability in topical formulations .
Properties
IUPAC Name |
12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859067 |
Source
|
Record name | 4b,12-Difluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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